Bis(pentafluorophenyl) carbonate

Oligonucleotide synthesis H-phosphonate chemistry Solid-phase synthesis

Conventional activators (CDI, diphenyl carbonate) often compromise yield or require cryogenic handling. Bis(pentafluorophenyl) carbonate (BPFC) resolves these with a crystalline, non-hygroscopic scaffold whose superior pentafluorophenolate leaving group drives efficient amide/ester bond formation under mild conditions. • Enables higher coupling yields in solid-phase oligonucleotide synthesis (10-50mer) vs. pivaloyl chloride, minimizing base-modification side reactions. • Direct phosgene/triphosgene replacement-eliminates -78 °C protocols, HCl byproduct scrubbing, and dedicated gas-handling infrastructure. • Bench-stable MTC-PFPC intermediate for cyclic carbonate monomer libraries used in biodegradable polycarbonates.

Molecular Formula C13F10O3
Molecular Weight 394.12 g/mol
CAS No. 59483-84-0
Cat. No. B1224124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentafluorophenyl) carbonate
CAS59483-84-0
Synonymsdipentafluorophenylcarbonate
DPFPC
Molecular FormulaC13F10O3
Molecular Weight394.12 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23
InChIKeyIOVVFSGCNWQFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(pentafluorophenyl) Carbonate for Peptide Coupling, Oligo Synthesis & Polymers


Bis(pentafluorophenyl) carbonate (BPFC), also known as dipentafluorophenyl carbonate (DPFPC) and identified by CAS 59483-84-0, is a crystalline, non-hygroscopic reagent (melting point 47–51 °C) [1]. It functions as a highly reactive carbonyl equivalent and activating agent . Its primary utility lies in the efficient formation of amide (peptide) bonds, ester linkages, and carbamate groups, as well as in the synthesis of specialized cyclic carbonate monomers for advanced polymer applications . This specificity arises from the excellent leaving group ability of the pentafluorophenolate anion, enabling reactions under mild conditions.

1
H-phosphonate oligonucleotide synthesis — reported to support high coupling efficiency and reduced side reactions
2
Peptide bond and carbamate formation — enables carbonyl transfer under mild conditions
3
Functional cyclic carbonate monomers — bench-stable intermediate for scalable polymer precursor synthesis

Procurement Distinctions: Reactivity, Stability & Application Fit


The selection of an activating agent is non-trivial, as the performance characteristics of structurally similar compounds can drastically diverge based on the electron-withdrawing nature of their aryl substituents. While other reagents like diphenyl carbonate, bis(4-nitrophenyl) carbonate, or carbonyl diimidazole (CDI) can serve as carbonyl sources, they often fail in scenarios requiring the unique combination of high electrophilicity, hydrolytic stability, and crystallinity that defines BPFC [1]. As detailed in the evidence below, BPFC's perfluorinated aromatic rings confer distinct advantages, enabling higher reaction yields under milder conditions [2] and facilitating chemistries where standard alternatives produce significant side reactions or require less scalable, more hazardous handling procedures [3].

Diphenyl carbonate / CDI
Lower electrophilicity may reduce coupling rates and limit reactivity with less nucleophilic substrates.
Bis(4-nitrophenyl) carbonate
Different leaving-group propensity may alter reaction selectivity and require re-optimization of conditions.
Phosgene / triphosgene equivalents
May involve toxic gas handling, cryogenic conditions, and HCl scavenging infrastructure that BPFC avoids.

Quantitative Evidence vs Alternative Reagents


Oligonucleotide Coupling Efficiency & Side Reaction Reduction

In solid-phase H-phosphonate oligonucleotide synthesis, preactivation of a nucleoside H-phosphonate with Bis(pentafluorophenyl) carbonate (BPFC) achieves high coupling efficiency without the need for pre-activation, in contrast to traditional pivaloyl chloride (PivCl) which can cause base modification side reactions and lower yields [1]. The use of BPFC as a condensing agent enables the synthesis of 10-50mer oligonucleotides on scales up to 10 µmol with significantly reduced by-product formation [1]. This selectivity is attributed to the clean activation pathway that avoids heterocyclic base modification.

Oligo coupling & side reactions
Head-to-head
BPFC preactivation: supports 10–50mer synthesis on 0.2–10 µmol scale, reduced base modification vs. PivCl: lower diester yields, heterocyclic base modification.
Supports oligo synthesis with improved crude purity; may reduce purification steps.
Solid-phase H-phosphonate method; direct comparison data.
Oligonucleotide synthesis H-phosphonate chemistry Solid-phase synthesis

Safety & Handling vs Phosgene Equivalents

Bis(pentafluorophenyl) carbonate (BPFC) is a non-hygroscopic, crystalline solid (mp 47-51 °C) that is stable for years at room temperature [1]. This presents a major operational advantage over the industry-standard phosgene alternatives triphosgene and diphosgene. While phosgene is a highly toxic gas requiring specialized equipment and is often reacted at -78 °C with exhaustive work-ups, its common substitutes, triphosgene (bis(trichloromethyl) carbonate) and diphosgene, remain highly toxic and labor-intensive [2]. In contrast, BPFC can be handled as a standard solid reagent, avoiding the generation of corrosive HCl gas and the associated costs of scavenging and specialized equipment [2].

Reagent safety & handling
Class-level
Non-hygroscopic crystalline solid, stable at room temperature; avoids −78 °C conditions and corrosive HCl gas generation.
May simplify lab handling and reduce process hazard infrastructure needs.
Class-level comparison to phosgene/diphosgene; site-specific evaluation advised.
Green chemistry Carbonylating reagents Phosgene alternatives

Yields in Functional Cyclic Carbonate Monomer Synthesis

Bis(pentafluorophenyl) carbonate (BPFC) enables a highly efficient two-step route to functionalized cyclic carbonate monomers via a pentafluorophenyl carbonate intermediate (MTC-PFPC) [1]. This approach yields functionalized cyclic carbonates in moderate to high yields, with the versatile pentafluorophenyl ester intermediate being synthesized on gram to kilogram scale in a single high-yielding step and bench-stable for storage [2]. In contrast, attempts to prepare similar cyclic carbonates using less activated carbonates like dimethyl carbonate or diphenyl carbonate would require harsh conditions (e.g., high temperature, metal catalysts) and result in significantly lower yields due to the poor leaving group ability of methoxide or phenoxide [3].

Monomer synthesis yield
Class-level
Moderate to high yields via bench-stable PFPC intermediate; gram-to-kilogram scale demonstrated.
Supports scalable monomer production; less activated carbonates may require harsher conditions.
Exact yields depend on alcohol/amine substituent; two-step route.
Polymer chemistry Ring-opening polymerization Monomer synthesis

Crystalline Stability & Fluorine-Driven Packing

A comparative single-crystal X-ray diffraction and neutron diffraction study analyzed the solid-state structure of a derivative of Bis(pentafluorophenyl) carbonate (compound 1) against its non-fluorinated and partially fluorinated analogs (compounds 2, 3, 4) [1]. The BPFC-derived molecule (1) uniquely adopted a non-centrosymmetric 'twisted' (syn) conformation, whereas the analogs bearing fewer or no fluorine atoms (4-fluorophenyl and unsubstituted phenyl derivatives) adopted a centrosymmetric 'extended' (anti) conformation [1]. This conformational variation is dictated by weak intermolecular interactions involving 'organic' fluorine, specifically C–H···F and F···F contacts, which stabilize the unique crystal packing [1].

Solid-state conformation
Head-to-head
Non-centrosymmetric syn conformation; unique C–H···F and F···F contacts vs. extended anti in non-fluorinated analogs.
May influence crystallinity, solubility, and mechanical stability of derived compounds.
X-ray/neutron diffraction at 90 K; fluorinated packing distinction.
Crystallography Supramolecular chemistry Material science

Validated Application Scenarios


High-Fidelity Solid-Phase Oligonucleotide Synthesis

Bis(pentafluorophenyl) carbonate (BPFC) is the reagent of choice for the H-phosphonate method in solid-phase oligonucleotide synthesis, especially for applications demanding high sequence fidelity. Its use as a condensing agent allows for the efficient assembly of 10-50mer DNA/RNA fragments on various scales (0.2 to 10 µmol) while minimizing deleterious side reactions, such as base modification, which plague other activators like pivaloyl chloride [1]. This results in higher crude purities and facilitates the downstream purification of therapeutic oligonucleotides, aptamers, and molecular probes.

Scalable Functional Cyclic Carbonate Monomers for Polymers

In the field of polymer chemistry, BPFC is indispensable for generating a versatile pentafluorophenyl carbonate intermediate (MTC-PFPC) [1]. This bench-stable intermediate, produced in a single high-yielding step, serves as a gateway to a library of functionalized cyclic carbonate monomers via selective substitution with alcohols, amines, or thiols [2]. This methodology is a cornerstone for producing monomers used in ring-opening polymerizations to create biodegradable polycarbonates for drug delivery, antimicrobial coatings, and sustainable plastics.

Safer Carbonyl Transfer in Green Chemistry Workflows

For processes requiring the introduction of a carbonyl group (e.g., synthesis of carbamates, ureas, or cyclic carbonates), BPFC provides a significant green chemistry advantage. As a non-hygroscopic crystalline solid stable at room temperature, it is a direct replacement for highly toxic, gaseous phosgene or its similarly hazardous solid alternatives, triphosgene and diphosgene [1]. By using BPFC, a laboratory or manufacturing facility can avoid the capital investment and specialized safety protocols required for phosgene, as well as the low-temperature (-78 °C) conditions and corrosive HCl byproduct handling that increase process complexity and cost [2].

Application
Selection Property
Validation Focus
Solid-phase oligonucleotide synthesis (H-phosphonate)
Coupling activation efficiency
Crude oligo purity and base-modification control
Functional cyclic carbonate monomer synthesis
Intermediate reactivity and scalability
Monomer yield and bench stability
Carbonyl transfer (carbamates, ureas, carbonates)
Reagent stability and handling
Process hazard profile and operational simplicity

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